molecular formula C20H24N2O2 B6958631 N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6958631
M. Wt: 324.4 g/mol
InChI Key: WQPSMFCSKBMPQJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyridinylmethyl group attached to a butanamide backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(18-5-3-4-6-19(18)24-2)13-20(23)22(17-7-8-17)14-16-9-11-21-12-10-16/h3-6,9-12,15,17H,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPSMFCSKBMPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the methoxyphenyl group: This step involves the coupling of a methoxy-substituted benzene derivative with an appropriate intermediate, often through a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the pyridinylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable electrophile.

    Formation of the butanamide backbone: The final step involves the amidation of a butanoic acid derivative with the previously synthesized intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution with sodium hydride in DMF, electrophilic substitution with aluminum chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)butanamide can be compared with other similar compounds, such as:

    N-cyclopropyl-3-(2-hydroxyphenyl)-N-(pyridin-4-ylmethyl)butanamide: This compound has a hydroxy group instead of a methoxy group, which may alter its chemical and biological properties.

    N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)butanamide: The position of the pyridinylmethyl group is different, which can affect its binding affinity and selectivity for molecular targets.

    N-cyclopropyl-3-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)pentanamide: The length of the carbon chain is different, potentially impacting its solubility and reactivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

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